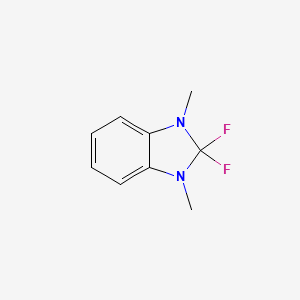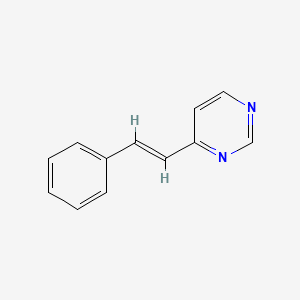
4-(Styryl)pyrimidine
Overview
Description
4-(Styryl)pyrimidine is an organic compound characterized by the presence of a pyrimidine ring substituted with a styryl group at the fourth position. The molecular formula of this compound is C12H10N2, and it has a molecular weight of 182.22 g/mol . This compound is known for its white solid appearance and a melting point of approximately 160°C . Pyrimidine derivatives, including this compound, are of significant interest due to their diverse biological and pharmacological activities.
Mechanism of Action
Target of Action
4-(Styryl)pyrimidine is a derivative of pyrimidine, a heterocyclic aromatic compound that plays a vital role in various biological procedures . Pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA and RNA . Therefore, the primary targets of this compound are likely to be the nucleotide base pairs of DNA and RNA .
Mode of Action
Due to its structural resemblance to the nucleotide base pair of dna and rna, it is believed to interact with these targets, potentially causing changes in their structure or function . For instance, it may inhibit the replication of DNA or RNA, thereby affecting the growth and proliferation of cells .
Biochemical Pathways
Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . This compound, as a derivative of pyrimidine, may affect these pathways and their downstream effects. For example, it could interfere with the de novo synthesis of purines and pyrimidines, the formation of deoxyribonucleotides, or the catabolism of nucleotides .
Pharmacokinetics
It is known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential interactions with DNA and RNA. It may affect cell growth and proliferation, potentially exhibiting anticancer activity . For instance, some pyrimidine derivatives have been found to exhibit strong activity in in vitro anticancer assays .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules in the cellular environment could affect its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
4-(Styryl)pyrimidine, like other pyrimidines, plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function. For instance, certain pyrimidine derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. For example, a guanidine-modified derivative of this compound has been identified as an inhibitor of the herpes simplex virus (HSV), effectively inhibiting HSV multiplication in different cell lines . It may block virus binding and post-binding processes such as membrane fusion, by targeting the virus gB protein . Additionally, it may also down-regulate the cellular PI3K/Akt signaling pathway to interfere with HSV replication .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and depends on its specific interactions with biomolecules. As mentioned, certain derivatives of this compound can inhibit protein kinases, thereby affecting cell growth and differentiation
Metabolic Pathways
Pyrimidines, including this compound, are involved in important metabolic pathways. They are synthesized de novo in the cells and are crucial for the synthesis of DNA, RNA, and other biomolecules
Preparation Methods
The synthesis of 4-(Styryl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of acetylacetone and urea in the presence of a catalyst such as trifluoroacetic acid (TFA) and water as a solvent . This reaction proceeds via a [3+3] cycloaddition mechanism to form the pyrimidine ring. Another method involves the use of acid chlorides and terminal alkynes under Sonogashira conditions, which allows for the formation of substituted pyrimidines in moderate to good yields . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(Styryl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the styryl group, using reagents such as halogens or nucleophiles.
Cycloaddition: The pyrimidine ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include various substituted pyrimidines and complex heterocyclic compounds.
Scientific Research Applications
4-(Styryl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Comparison with Similar Compounds
4-(Styryl)pyrimidine can be compared with other similar compounds, such as:
4,6-Bis(styryl)pyrimidine: This compound has two styryl groups and exhibits similar reactivity but may have different biological activities due to the additional styryl group.
2,4,6-Trisubstituted Pyrimidines: These compounds have substitutions at the 2, 4, and 6 positions, leading to diverse chemical and biological properties.
Pyrimidine Derivatives: Various pyrimidine derivatives, such as 5-fluorouracil and cytarabine, are well-known for their anticancer and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other pyrimidine derivatives.
Properties
IUPAC Name |
4-[(E)-2-phenylethenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-14-12/h1-10H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRWJYZHFFPIKP-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


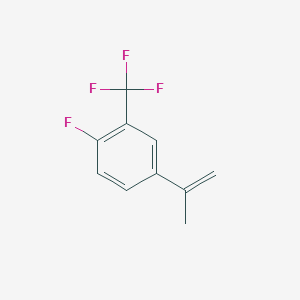
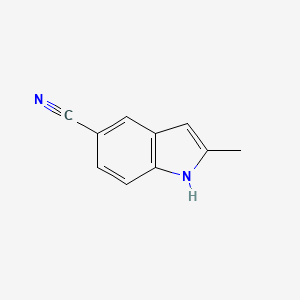

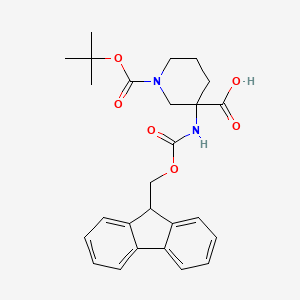
![1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B3041795.png)
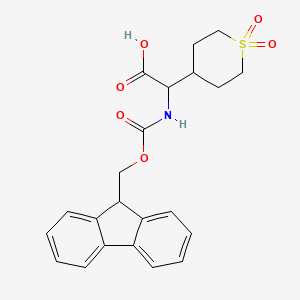
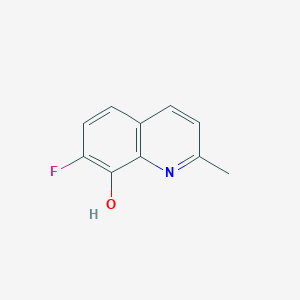
![2-[Chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B3041799.png)
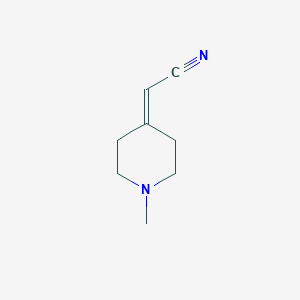
![4-[(Trifluoromethyl)thio]iodobenzene](/img/structure/B3041801.png)
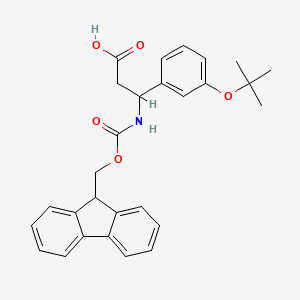
![2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041808.png)
![2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041809.png)
